molecular formula C20H23N3O5S B2638626 N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-84-2

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2638626
CAS No.: 874805-84-2
M. Wt: 417.48
InChI Key: MXBITFYXXQMORU-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and experimental purposes only. This compound is part of a class of molecules characterized by an N1-benzyl oxalamide core linked to a functionalized oxazolidine ring. The structural motif of an oxazolidine bearing a tosyl (p-toluenesulfonyl) group at the 3-position, as seen in related compounds like N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide , is a key feature that can be exploited for further chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery research. Similarly, the N1-benzyl oxalamide moiety is a common scaffold in other research compounds , suggesting potential applications in the development of biologically active molecules. Researchers may investigate this compound as a building block for the synthesis of more complex chemical entities, particularly in exploring structure-activity relationships or as a precursor in parallel synthesis. The presence of the oxalamide linker and the tosyl-protected oxazolidine ring provides distinct sites for reactivity and molecular recognition. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-7-9-17(10-8-15)29(26,27)23-11-12-28-18(23)14-22-20(25)19(24)21-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBITFYXXQMORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of Oxazolidinone Intermediate: The initial step involves the preparation of the oxazolidinone intermediate through the reaction of an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.

    Tosylation: The oxazolidinone intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl group.

    Oxalamide Formation: The final step involves the coupling of the tosyl-protected oxazolidinone with benzylamine and oxalyl chloride under anhydrous conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The oxalamide moiety can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted oxalamides.

    Reduction: Amines or alcohols.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. Additionally, the compound’s ability to form stable complexes with metal ions suggests its use in catalysis and material science.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamide Compounds

Table 1: Key Properties of N1-Benzyl-N2-((3-Tosyloxazolidin-2-yl)methyl)oxalamide and Related Compounds

Compound Name Substituents Key Features/Applications Hydrogen Bonding Behavior
Target Compound N1: Benzyl; N2: 3-Tosyloxazolidinylmethyl High steric bulk; potential sulfonamide interactions; unconfirmed applications Likely strong N–H···O=C bonds (oxalamide core)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridinylethyl Umami flavor enhancer (Savorymyx® UM33); high agonist potency for hTAS1R1/hTAS1R3 receptors Planar oxalamide core with π-conjugation
N1-Benzyl-N2-(4-methoxyphenyl)oxalamide N1: Benzyl; N2: 4-Methoxyphenyl Synthetic intermediate; characterized by NMR/X-ray Antiperiplanar carbonyl conformation
N1,N2-Bis(2-hydroxyethyl)oxalamide (OXA1) N1, N2: 2-Hydroxyethyl Nucleating agent for poly(L-lactide); enhances crystallization rate Strong intermolecular H-bonds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxy-tert-butyl group N,O-bidentate directing group for metal-catalyzed C–H functionalization Flexible H-bonding due to hydroxyl group

Structural Divergences

  • Electron-Withdrawing Effects : The tosyl group (–SO2C6H4CH3) may enhance electrophilicity at the oxalamide carbonyls, contrasting with electron-donating substituents (e.g., 4-methoxyphenyl in ).
  • Hydrogen Bonding : The oxalamide core in all compounds forms N–H···O=C bonds, but the target’s tosyl group could participate in additional sulfonamide-mediated H-bonding, a feature absent in analogs like S336 .

Functional and Application-Based Contrasts

  • Materials Science : Unlike OXA1, which accelerates polymer crystallization , the target’s bulky substituents may hinder nucleation efficiency unless phase-separation dynamics are optimized .

Biological Activity

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a benzyl group, a tosyl-protected oxazolidin ring, and an oxalamide moiety. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 872862-58-3

Structural Features

FeatureDescription
Benzyl Group Contributes to lipophilicity and binding affinity.
Tosyl Group Protects the oxazolidin ring during synthesis.
Oxalamide Moiety Imparts biological activity through interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with protein kinases and other enzymes involved in cellular signaling pathways.

Research Findings

Recent studies have focused on the compound's pharmacological properties, revealing promising results in several areas:

  • Antimicrobial Activity : Initial assays indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial activity.
  • Cancer Cell Proliferation Inhibition :
    • Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours.
    • Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
  • Inflammatory Response Modulation :
    • In a murine model of inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6, key inflammatory cytokines.

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds, which may exhibit comparable biological activities:

Compound NameStructural FeaturesUnique Aspects
N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamideContains thiophene ringKnown for enhanced biological activity
N1-(2-chlorobenzyl)-N2-(3-tosyloxazolidin-2-yl)methyl oxalamideChlorobenzyl substitutionPotentially different pharmacokinetic properties
N1-(4-methylbenzoyl)-N2-(tosyloxycarbonyl)-glycineBenzoyl groupInvestigated for anti-inflammatory properties

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